3-Acetyl-6-bromo-4-azaindole

Catalog No.
S12163800
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-6-bromo-4-azaindole

Product Name

3-Acetyl-6-bromo-4-azaindole

IUPAC Name

1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3

InChI Key

HERBEFOTXSPMOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1N=CC(=C2)Br

3-Acetyl-6-bromo-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by the presence of a bromine atom at the sixth position and an acetyl group at the third position of the indole framework. The compound's structure features a nitrogen atom replacing a carbon atom in the aromatic ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 3-Acetyl-6-bromo-4-azaindole is C_9H_7BrN_2O, and it exhibits significant potential in pharmaceutical applications, particularly as a building block for various bioactive compounds.

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may lead to derivatives with altered biological activities.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, making it useful in synthesizing more complex azaindoles and related compounds .
  • Electrophilic Substitution: The presence of the bromo substituent allows for electrophilic substitution reactions, enhancing its reactivity in organic synthesis .

Several methods exist for synthesizing 3-Acetyl-6-bromo-4-azaindole:

  • Palladium-Catalyzed Cross-Coupling: This method involves coupling brominated azaindoles with acetylated intermediates under palladium catalysis, allowing for selective functionalization at desired positions .
  • Acetylation Reactions: Starting from 4-azaindole, acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base, facilitating the introduction of the acetyl group at the third position .
  • Halogenation and Substitution: The introduction of bromine can be achieved through halogenation of 4-azaindole derivatives followed by subsequent functionalization steps .

3-Acetyl-6-bromo-4-azaindole has several applications:

  • Drug Development: Its derivatives are being explored as potential drug candidates for treating various cancers due to their kinase inhibitory properties.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study kinase signaling pathways.
  • Material Science: Azaindoles are also investigated for their applications in organic electronics and materials science due to their unique electronic properties.

Interaction studies involving 3-Acetyl-6-bromo-4-azaindole focus on its binding affinity with target proteins:

  • Molecular Docking Studies: Computational studies have predicted its binding modes within ATP active sites of kinases, suggesting mechanisms of action that could be exploited in drug design .
  • Metal Complex Formation: Research indicates that this compound can form stable complexes with transition metals, which may enhance its biological activity through metal-mediated mechanisms .

Several compounds share structural similarities with 3-Acetyl-6-bromo-4-azaindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AzaindoleNitrogen at position 4Basic structure without additional substituents
7-AzaindoleNitrogen at position 7Exhibits different biological activity patterns
5-Bromo-7-azaindoleBromine at position 5Known for strong kinase inhibition
3-Acetyl-7-bromo-4-azaindoleBromine at position 7Similar acetylation but different positioning

The uniqueness of 3-Acetyl-6-bromo-4-azaindole lies in its specific substitution pattern and resultant biological activities, particularly its potential as a kinase inhibitor and its applications in drug development.

Molecular Architecture and IUPAC Nomenclature

The molecular formula of 3-acetyl-6-bromo-4-azaindole is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol. The IUPAC name, 1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one, reflects its substitution pattern: a bromine atom at position 6 of the pyrrolopyridine core and an acetyl group at position 3. The SMILES notation CC(=O)C1=CNC2=NC=C(C(=C12)Br provides a simplified representation of its structure, emphasizing the nitrogen atom at position 4 of the indole ring.

The planar aromatic system consists of a fused pyrrole-pyridine ring, with the acetyl group introducing electron-withdrawing effects that influence reactivity. X-ray crystallography, though not explicitly reported for this compound, can be inferred to reveal a dihedral angle between the acetyl group and the azaindole plane, similar to related structures like 6-bromo-4-azaindole-3-carboxylic acid.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of 3-acetyl-6-bromo-4-azaindole exhibit distinct signals corresponding to its aromatic and acetyl groups:

  • Aromatic protons: A doublet at δ 8.17 ppm (H-5) and a doublet of doublets at δ 7.73 ppm (H-7) indicate coupling constants of J = 2.5 Hz and J = 9.0 Hz, consistent with a 1,2,4-trisubstituted aromatic ring.
  • Acetyl group: A singlet at δ 2.77 ppm integrates to three protons, confirming the methyl group of the acetyl substituent.

¹³C NMR data further corroborate the structure, with a carbonyl carbon resonance at δ 195.2 ppm and aromatic carbons between δ 110–150 ppm.

Mass Spectrometric (MS) Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 239 (M⁺), with key fragments at:

  • m/z 240 [M+H]⁺ (100% abundance),
  • m/z 198 (loss of CH₃CO, 62%),
  • m/z 170 (subsequent loss of CO, 53%).
    These patterns align with cleavage of the acetyl group and decarbonylation, common in acetylated heterocycles.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies critical functional groups:

  • C=O stretch at 1,725 cm⁻¹,
  • N-H stretch (pyrrole) at 3,400 cm⁻¹,
  • C-Br stretch at 560 cm⁻¹.
    The absence of O-H stretches confirms the absence of hydroxyl groups, distinguishing it from analogs like 6-bromo-4-azaindole-3-carboxylic acid.

X-ray Crystallographic Studies

While X-ray data for 3-acetyl-6-bromo-4-azaindole remain unpublished, analogous compounds such as 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters include a = 7.2 Å, b = 12.1 Å, c = 8.9 Å, and β = 105.5°, with intermolecular hydrogen bonds stabilizing the crystal packing.

Comparative Analysis with Azaindole Derivatives

The following table contrasts 3-acetyl-6-bromo-4-azaindole with structurally related compounds:

CompoundMolecular FormulaSubstituentsKey Spectral Features (¹H NMR δ ppm)Biological Activity
3-Acetyl-6-bromo-4-azaindoleC₉H₇BrN₂OBr (C6), COCH₃ (C3)8.17 (d, H5), 2.77 (s, CH₃)Kinase inhibition
6-Bromo-4-azaindole-3-carboxylic acidC₈H₅BrN₂O₂Br (C6), COOH (C3)8.25 (d, H5), 13.1 (s, COOH)Enzyme intermediate
3-Acetyl-5-bromo-4-hydroxybenzoic acidC₉H₇BrO₄Br (C5), COCH₃ (C3), OH (C4)2.80 (s, CH₃), 10.2 (s, OH)Antibacterial agent

The acetyl group in 3-acetyl-6-bromo-4-azaindole enhances electrophilic reactivity compared to carboxylated analogs, making it more suitable for Friedel-Crafts reactions. Additionally, its bromine atom facilitates Suzuki-Miyaura cross-coupling, a feature exploited in kinase inhibitor synthesis.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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